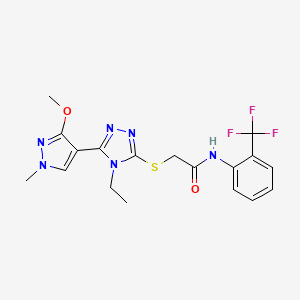

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N6O2S/c1-4-27-15(11-9-26(2)25-16(11)29-3)23-24-17(27)30-10-14(28)22-13-8-6-5-7-12(13)18(19,20)21/h5-9H,4,10H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTUCOXPRSRXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS No. 1014094-59-7) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 386.5 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₆O₂S |

| Molecular Weight | 386.5 g/mol |

| CAS Number | 1014094-59-7 |

Antifungal Activity

The 1,2,4-triazole core present in this compound is recognized for its antifungal properties. Triazoles function primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death .

Recent studies have indicated that derivatives of triazoles exhibit broad-spectrum antifungal activity against various pathogenic fungi. For instance, compounds similar to this one have shown effective Minimum Inhibitory Concentrations (MICs) against strains such as Candida albicans and Aspergillus fumigatus. The MIC values can range from excellent (0.06–2 μg/mL) to poor (≥32 μg/mL) depending on structural modifications and substituents .

Anticancer Activity

In addition to antifungal properties, triazole derivatives have been explored for their anticancer potential. Research indicates that compounds containing thioether and triazole functionalities can exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

A detailed evaluation of the compound's anticancer activity could involve:

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances the lipophilicity and biological efficacy of these compounds. The methoxy group on the pyrazole ring also contributes to increased solubility and bioavailability .

Key findings from SAR studies include:

- Triazole Ring Modifications: Substituents on the triazole ring can drastically alter antifungal potency.

- Thioether Linkage: The thioether group enhances interaction with target enzymes.

- Aromatic Substituents: The presence of aromatic rings increases hydrophobic interactions with fungal membranes.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Study on Triazole Derivatives: A series of synthesized triazole derivatives were tested for antifungal activity against Candida species, revealing that modifications at the 5-position significantly improved efficacy .

- Cytotoxicity Assessment: Compounds structurally related to our target were assessed for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens, including bacteria and fungi. The triazole moiety is often linked to antifungal activity, making it a candidate for further development in antifungal therapies. Studies have shown that derivatives of triazole compounds can inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity and function .

Anticancer Properties

The compound has demonstrated promising anticancer effects in several studies. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival . In vitro studies suggest that it may be effective against various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research has shown that it can inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-alpha and IL-6. This suggests that it may have applications in treating inflammatory diseases . The ability to modulate oxidative stress markers further enhances its therapeutic profile.

Case Studies and Research Findings

- Antifungal Activity : A study published in a peer-reviewed journal demonstrated that triazole derivatives similar to this compound showed significant antifungal activity against Candida species, with IC50 values indicating effective inhibition at low concentrations .

- Anticancer Efficacy : In a recent study on breast cancer cell lines, compounds with structural similarities exhibited IC50 values as low as 5.71 µM, indicating strong potential for therapeutic use against resistant cancer types .

- Inflammation Modulation : Experimental results have confirmed that compounds with the triazole structure can reduce inflammation markers in macrophage models activated by lipopolysaccharide (LPS), showcasing their potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazole-Thio-Acetamide Derivatives

Structural Implications :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to the fluoro/methyl () or dibromo () substituents .

Pharmacological Activity

Table 2: Comparative Bioactivity Profiles

Key Findings :

- The furan-2-yl substituent in derivatives demonstrates potent anti-exudative activity, suggesting that electron-rich heterocycles enhance anti-inflammatory effects . The target compound’s methoxypyrazole may offer similar or improved activity due to its oxygen-based polarity.

- Antiproliferative activity in is linked to hydroxyacetamide substituents, which the target compound lacks. However, its trifluoromethyl group could compensate by improving cell membrane penetration .

Physicochemical Properties

Table 4: Predicted Properties vs. Analogues

| Property | Target Compound | ||

|---|---|---|---|

| Molecular Weight | ~448.4 g/mol | ~413.4 g/mol | 523.2 g/mol |

| logP (Predicted) | 3.8 (High) | 2.9 (Moderate) | 4.1 (Very high) |

| Solubility (Water) | Low | Moderate | Very low |

Critical Observations :

- The dibromo substituents in drastically increase molecular weight and lipophilicity, which may limit bioavailability compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.